HIV p17 Gag (77-85)

Vue d'ensemble

Description

HIV p17 Gag (77-85) is an attractive target for molecular intervention as it plays a crucial role in the viral replication cycle at both the pre- and post-integration levels . It is an immunodominant Gag epitope peptide used to prime activated CD8+ cytotoxic T cells (CTLs) in the design of vaccines against HIV-1 .

Synthesis Analysis

The HIV-1 gag p17 protein is targeted by intracellularly expressing a cDNA encoding an Ab to p17. The cDNA from a hybridoma-secreting Ab to p17 is cloned, sequenced, reconstructed as a single-chain Ab fragment (scFv), and expressed in the cytoplasm or nucleus with appropriate retention signals .Molecular Structure Analysis

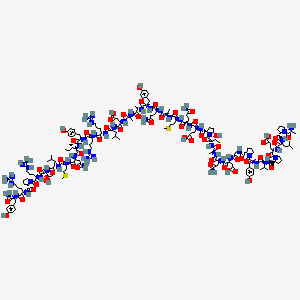

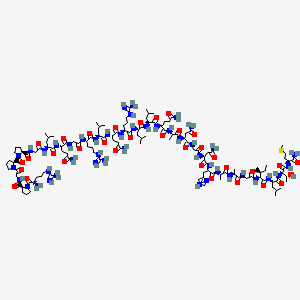

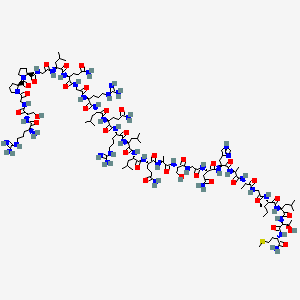

The HIV-1 matrix protein p17 is the N-terminal domain of a larger precursor polyprotein encoded by the HIV-1 gag gene . The HIV virion is 100 nm in diameter. Its innermost region consists of a cone-shaped core that includes two copies of the (positive sense) ssRNA genome, the enzymes reverse transcriptase, integrase and protease, some minor proteins, and the major core protein .Chemical Reactions Analysis

The HIV-1 matrix protein p17 is excised proteolytically from the N terminus of the Gag polyprotein, forming a protective shell attached to the inner surface of the plasma membrane of the virus . The N-terminally myristoylated p17 domain targets the Gag polyprotein to the host-cell membrane for particle assembly .Physical And Chemical Properties Analysis

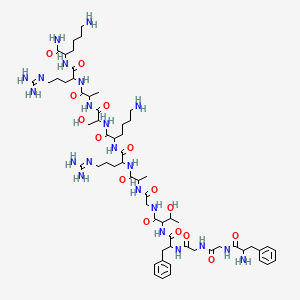

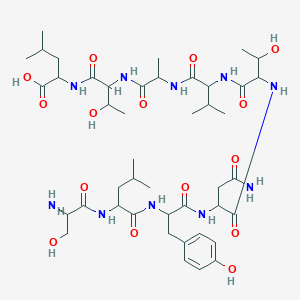

HIV p17 Gag (77-85) has a molecular formula of C44H72N10O15 and a molecular weight of 981.11 . It is soluble in water and DMSO .Applications De Recherche Scientifique

Secretion and Biological Activity of p17 : HIV-1 matrix protein p17 is secreted by infected cells and detected in blood and organs even in patients undergoing combined antiretroviral therapy. Its extracellular presence deregulates functions of cells involved in AIDS pathogenesis. The mechanism of p17 secretion, especially during HIV-1 latency, involves its interaction with phosphatidylinositol and cleavage from the precursor Gag by cellular aspartyl proteases, offering opportunities for new treatment strategies (Caccuri et al., 2016).

Processing of p17 for Immune Response : The processing of the p17 (77-85) epitope is critical for immune response, showing faster and more frequent COOH-terminal cleavage by cellular proteases compared to other HIV epitopes. This processing efficiency influences the density of p17 complexes, impacting the immune response (Cohen et al., 2002).

Vaccine Development Applications : The consensus sequences of the gag p17 region have been studied for vaccine design, showing considerable conservation over time. This conservation suggests the potential of gag p17 in HIV vaccine development, as it may overcome HIV diversity (Hamano et al., 2004).

Characterization for Immunogenicity : The gag p17 protein has been characterized for its immunogenicity, indicating its potential as a target for HIV/AIDS vaccine development. The study showed that recombinant p17 is antigenic in vitro and immunogenic in vivo, making it a candidate for vaccine vectors (de Goede et al., 2009).

Immune System Interactions : Studies have shown that the immune response to HIV-1 Gag proteins, including p17, can be early predictors of clinical outcomes in HIV-infected patients. This includes tracking immunoglobulin G titres and avidity towards p17 as markers for disease progression (Chargelegue et al., 1993).

Impact of Gag p17 on Disease Progression : The affinity of antibodies to Gag p17 correlates with HIV-1 disease progression, highlighting the potential of targeting p17 in therapeutic strategies (Chargelegue et al., 1995).

Cross-Reactivity with Other Viral Proteins : There is evidence of cross-reactivity between the HIV p17 GAG and the matrix protein of the influenza virus, suggesting that immunity to one can affect the immune response to the other. This finding has implications for vaccine design and understanding immune responses (Acierno et al., 2003).

Use in Immunization Studies : Recombinant HIV p17/p24 virus-like particles have been used in immunization studies, showing that they can elicit specific cellular and humoral immune responses against HIV-1 Gag p17 and p24 components. This suggests their utility in HIV vaccine development (Martin et al., 1993).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Research suggests that agonist sequences can replace aberrantly immunogenic native epitopes for the rational design of vaccines targeting HIV-1 . The prevalence of HIV-1 mutants expressing B cell clonogenic matrix protein p17 variants is increasing worldwide, suggesting that these mutants are actively spreading .

Propriétés

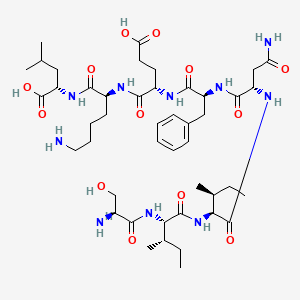

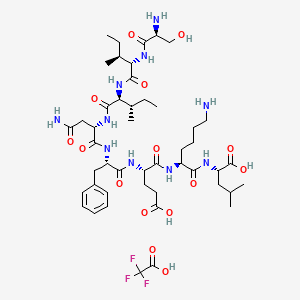

IUPAC Name |

(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H72N10O15/c1-19(2)14-28(48-37(61)27(45)18-55)38(62)49-29(16-25-10-12-26(58)13-11-25)39(63)50-30(17-32(46)59)40(64)54-35(24(9)57)43(67)52-33(21(5)6)41(65)47-22(7)36(60)53-34(23(8)56)42(66)51-31(44(68)69)15-20(3)4/h10-13,19-24,27-31,33-35,55-58H,14-18,45H2,1-9H3,(H2,46,59)(H,47,65)(H,48,61)(H,49,62)(H,50,63)(H,51,66)(H,52,67)(H,53,60)(H,54,64)(H,68,69)/t22-,23+,24+,27-,28-,29-,30-,31-,33-,34-,35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQPMZGASBMYMTQ-CPRZOGMTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H72N10O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

981.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.